molecular formula C9H9ClO3 B1601788 3-Chloro-2,4-dimethoxybenzaldehyde CAS No. 72482-14-5

3-Chloro-2,4-dimethoxybenzaldehyde

Cat. No. B1601788
CAS RN: 72482-14-5
M. Wt: 200.62 g/mol
InChI Key: XBWCSKPPTSIOOA-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethoxybenzaldehyde is a chemical compound with the molecular formula ClC6H2(OCH3)2CHO . It is related to 3,4-Dimethoxybenzaldehyde, which is known to form 1:1 inclusion complexes with cyclodextrins .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one chloro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

Spin-Spin Couplings and Molecular Structure

Research by Kowalewski and Kowalewski (1965) on di-substituted benzaldehydes, including 2,4-dimethoxybenzaldehyde, reveals insights into long-range spin-spin couplings. This study shows temperature-independent interactions indicating a rigid bond character between the aldehyde and ring carbons, crucial for understanding molecular behavior in magnetic fields (Kowalewski & Kowalewski, 1965).

Synthesis Routes and Chemical Reactions

Bloomer and Gazzillo (1989) explored an efficient synthesis route for 3-chlorojuglones, involving 4-chloro-2,5-dimethoxybenzaldehyde. This research provides a foundational process for developing novel compounds with potential applications in various scientific fields (Bloomer & Gazzillo, 1989).

UV-Vis Spectra and Thermodynamic Analysis

Kumar et al. (2015) conducted an experimental and theoretical analysis of 2-Chloro-3,4-Dimethoxybenzaldehyde's UV-Visible spectra. Their research provides insights into the compound's non-linear optical properties and thermodynamic functions, essential for applications in photonics and materials science (Kumar et al., 2015).

Crystal Structure and Schiff Base Formation

The study by Khalaji et al. (2011) on the crystal structure of compounds derived from 3,4-dimethoxybenzaldehyde illuminates the molecular configuration and chemical bonding characteristics. This information is vital for material science and molecular engineering (Khalaji et al., 2011).

Novel Synthesis Methods and Purity Analysis

Research by Chen Xin-zhi (2007) presents a novel and economical route for synthesizing 2,4-dimethoxybenzaldehyde. This study contributes to the efficient production of high-purity compounds for research and industrial applications (Chen Xin-zhi, 2007).

Safety and Hazards

The safety data sheet for 3,4-Dimethoxybenzaldehyde indicates that it is harmful if swallowed and causes skin irritation . It is reasonable to assume that 3-Chloro-2,4-dimethoxybenzaldehyde may have similar hazards, but specific information is not available in the searched resources.

properties

IUPAC Name

3-chloro-2,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWCSKPPTSIOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537573
Record name 3-Chloro-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72482-14-5
Record name 3-Chloro-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-chlororesorcinol dimethyl ether (3.4 g) is dissolved in 20 ml of CH2Cl2 and TiCl4 (4.3 ml) is added. To this solution is added dichloromethyl methyl ether (2.3 g). After 30 minutes the reaction mixture is poured into H2O and extracted with ether. Drying and evaporation gives 3-chloro-2,4-dimethoxybenzaldehyde, mp 107°-108° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-chlororesorcinol dimethyl ether (3.4 g) is dissolved in 20 ml of CH2Cl2 and TiCl4 (4.3 ml) is added. To this solution is added dichloromethyl methyl ether (2.3 g). After 30 minutes the reaction mixture is poured into H2O into H2O and extracted with ether. Drying and evaporation gives 3-chloro-2,4-dimethoxybenzaldehyde, mp 107°-108° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.3 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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